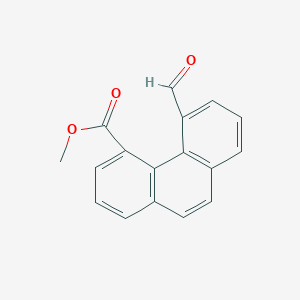
Methyl 5-formylphenanthrene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-formylphenanthrene-4-carboxylate is an organic compound that belongs to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. The compound is characterized by the presence of a formyl group (-CHO) at the 5-position and a carboxylate ester group (-COOCH3) at the 4-position of the phenanthrene ring system. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-formylphenanthrene-4-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by esterification. The process begins with the acylation of phenanthrene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the formyl group at the desired position. The resulting intermediate is then subjected to esterification using methanol and a suitable acid catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-formylphenanthrene-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); sulfonation using concentrated sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2
Eigenschaften
CAS-Nummer |
35187-62-3 |
|---|---|
Molekularformel |
C17H12O3 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
methyl 5-formylphenanthrene-4-carboxylate |
InChI |
InChI=1S/C17H12O3/c1-20-17(19)14-7-3-5-12-9-8-11-4-2-6-13(10-18)15(11)16(12)14/h2-10H,1H3 |
InChI-Schlüssel |
RYOUOWCWFIVTIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC2=C1C3=C(C=CC=C3C=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


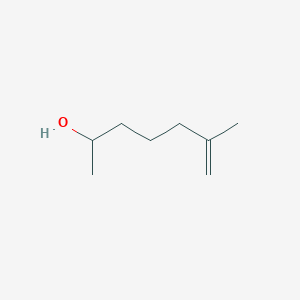
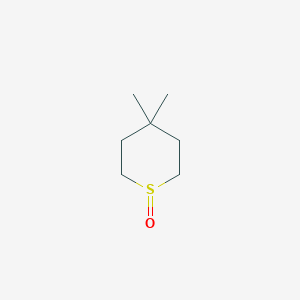
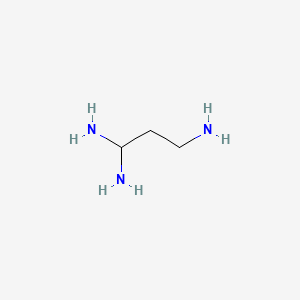
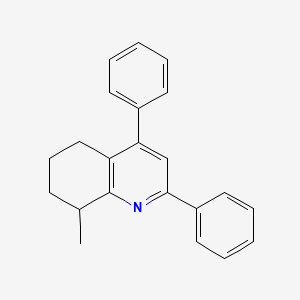
![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)

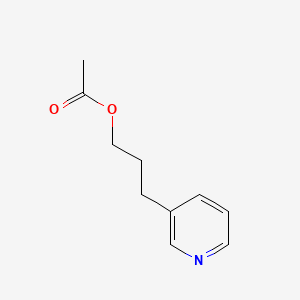
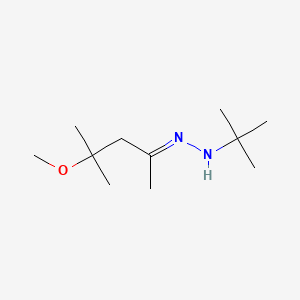
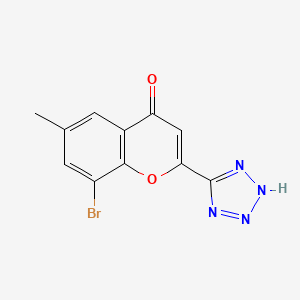
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
![7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene](/img/structure/B14676768.png)
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)

